molecular formula C10H8Cl2O B3025371 4-(3,4-Dichlorophenyl)but-3-en-2-one CAS No. 74546-02-4

4-(3,4-Dichlorophenyl)but-3-en-2-one

Cat. No. B3025371
CAS RN: 74546-02-4
M. Wt: 215.07 g/mol
InChI Key: HSKXQSBYMAGOIH-NSCUHMNNSA-N
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Description

“4-(3,4-Dichlorophenyl)but-3-en-2-one” is a chemical compound with the CAS number 74546-02-4 . It is used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The linear formula of “4-(3,4-Dichlorophenyl)but-3-en-2-one” is C10H8Cl2O . The SMILES string representation is ClC(C=C(/C=C/C©=O)C=C1)=C1Cl .


Chemical Reactions Analysis

The specific chemical reactions involving “4-(3,4-Dichlorophenyl)but-3-en-2-one” are not detailed in the available resources. It is known to be an intermediate in the synthesis of Sertraline , suggesting it participates in the reactions leading to the formation of this drug.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,4-Dichlorophenyl)but-3-en-2-one” are not fully detailed in the available resources. It is known that it should be stored at -20°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structures : This compound is synthesized using base-catalyzed Claisen-Schmidt condensation reactions. Its structure and intermolecular interactions have been characterized using FT-IR, elemental analysis, and single-crystal X-ray diffraction, revealing important details about its molecular framework (Salian et al., 2018).

  • Molecular Structure and Spectroscopy : Another study focuses on the molecular structure, FT-IR, and spectroscopic properties. Here, vibrational wavenumbers were computed using Hartree-Fock and density functional methods, providing insights into the compound's chemical properties and stability (Mary et al., 2015).

Electronic and Optical Properties

  • Hyperpolarizability and Electronic Analysis : Research has been conducted to understand the first hyperpolarizability of this compound, using various computational methods. This includes exploring its charge transfer mechanisms, which are crucial for understanding its electronic properties (Najiya et al., 2014).

  • Computational Insights on Molecular Structure and Reactivity : Another study used density functional theory to investigate its geometrical entities, electronic properties, and chemical reactivity, providing a comprehensive understanding of its behavior at a molecular level (Adole et al., 2020).

Antimicrobial Applications

  • Antimicrobial Study : A study synthesized a variant of this compound and tested it for antimicrobial activity, demonstrating its potential use in combating microbial infections (Sadgir et al., 2020).

Solubility and Purification Process

  • Solubility in Alcohols : Research on the solubility of a related compound in various alcohols across different temperatures provides essential data for its purification process (Wang et al., 2008).

Safety and Hazards

The safety and hazards associated with “4-(3,4-Dichlorophenyl)but-3-en-2-one” are not explicitly mentioned in the available resources. It is recommended to inquire about the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

(E)-4-(3,4-dichlorophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h2-6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKXQSBYMAGOIH-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55420-70-7
Record name NSC298203
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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